Chloro(triethylphosphine)gold

Description

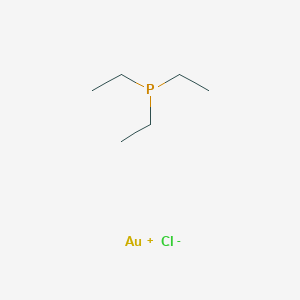

Structure

3D Structure of Parent

Properties

IUPAC Name |

gold(1+);triethylphosphane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBBXLKWGHAVHP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.[Cl-].[Au+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15AuClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15529-90-5 | |

| Record name | Chloro(triethylphosphine)gold | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15529-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl phosphine gold | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015529905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(triethylphosphine)gold | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (TRIETHYLPHOSPHINE)GOLD CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QCQ86A4RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chloro(triethylphosphine)gold(I) for Advanced Research

Introduction: The Enduring Relevance of a Versatile Gold(I) Precursor

Chloro(triethylphosphine)gold(I) (CAS 15529-90-5), a linear, two-coordinate gold(I) complex, stands as a cornerstone reagent in the fields of catalysis, medicinal chemistry, and materials science.[1] While structurally simple, its unique electronic properties and reactivity profile make it an invaluable entry point for the synthesis of more complex gold-containing molecules and materials. This guide provides an in-depth examination of its core properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals. Its significance is deeply intertwined with that of Auranofin, an established anti-arthritic drug, as they share the pharmacologically active [Au(PEt₃)]⁺ cationic fragment, which is central to their biological activities.[2]

Core Physicochemical and Structural Properties

Chloro(triethylphosphine)gold(I) is typically a white to pale yellow or light reddish crystalline solid, soluble in many organic solvents.[1][3] Its fundamental properties are summarized below.

Physical and Chemical Data Summary

| Property | Value | Source |

| CAS Number | 15529-90-5 | [4][5] |

| Molecular Formula | C₆H₁₅AuClP | [1][4][5] |

| Molecular Weight | 350.58 g/mol | [3][4][5] |

| Appearance | White to pale yellow, whitish, light red, or light purple powder or chunks | [1][3] |

| Melting Point | 84-86 °C | [3] |

| Canonical SMILES | CCP(CC)CC.[Cl-].[Au+] | [1][5] |

| IUPAC Name | gold(1+);triethylphosphane;chloride | [5] |

| Synonyms | (Triethylphosphine)gold(I) chloride, Triethylphosphineaurous chloride, ClAuPEt₃ | [1][4][6] |

Structural Elucidation: The Linearity of Gold(I)

A defining characteristic of Chloro(triethylphosphine)gold(I) is its linear coordination geometry.[1] The gold(I) center, with its d¹⁰ electron configuration, is coordinated to one triethylphosphine ligand via the phosphorus atom and one chloride ion.[1] This preference for a two-coordinate, linear arrangement is a hallmark of gold(I) chemistry, heavily influenced by strong relativistic effects that alter orbital energies and favor hybrids with significant s-character for bonding.

Synthesis and Characterization Protocols

The synthesis of Chloro(triethylphosphine)gold(I) is straightforward, making it a readily accessible precursor for further chemical exploration.

Common Synthetic Routes

Two primary methods are employed for its synthesis:

-

Direct Reaction from Gold(I) Chloride: This is the most common laboratory-scale synthesis. It involves the direct reaction of gold(I) chloride (AuCl) with one equivalent of triethylphosphine (Et₃P) in a suitable organic solvent, such as dichloromethane (CH₂Cl₂).[1] The phosphine ligand readily displaces other weakly bound ligands or bridges in polymeric AuCl to form the stable monomeric complex.

-

Reduction of Gold(III) Precursors: An alternative route involves the reduction of a gold(III) precursor, such as chloroauric acid (HAuCl₄), using triethylphosphine.[1] In this case, the triethylphosphine acts as both a reducing agent and a ligand. For instance, the reaction of HAuCl₄ with an excess of triethylphosphine in ethanol yields the desired product.[1] A similar, well-documented procedure is used for the triphenylphosphine analogue, where HAuCl₄ is reduced by two equivalents of the phosphine.[7]

Experimental Workflow: Synthesis from Gold(I) Chloride

This protocol describes a standard, self-validating procedure for synthesizing Chloro(triethylphosphine)gold(I). The causality behind using an inert atmosphere is to prevent the oxidation of the phosphine ligand and potential side reactions. Dichloromethane is chosen for its ability to solubilize the reactants and the final product while being relatively unreactive.

Caption: A typical experimental workflow for the synthesis of Chloro(triethylphosphine)gold(I).

Step-by-Step Protocol:

-

Inert Atmosphere: Suspend gold(I) chloride (1.0 eq) in deoxygenated dichloromethane under a nitrogen or argon atmosphere in a Schlenk flask.

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add triethylphosphine (1.0 eq) dropwise via syringe with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the dissolution of the solid AuCl as the soluble product forms.

-

Filtration: Once the reaction is complete, filter the solution through a Celite plug or a fine porosity frit to remove any insoluble impurities or unreacted starting material.

-

Crystallization: Reduce the volume of the filtrate under reduced pressure. Add a cold non-polar solvent, such as pentane or hexane, to precipitate the product.

-

Isolation: Collect the resulting white or pale-yellow solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Characterization

-

NMR Spectroscopy: ³¹P NMR spectroscopy is a primary tool for characterization, typically showing a single sharp resonance. ¹H and ¹³C NMR are used to confirm the presence of the triethylphosphine ligand.

-

X-ray Crystallography: Single-crystal X-ray diffraction can be used to definitively confirm the linear geometry and provide precise bond lengths and angles. For the analogous triphenylphosphine complex, this technique has been used to confirm its orthorhombic crystal structure and linear coordination.[7]

Reactivity and Mechanistic Considerations

The reactivity of Chloro(triethylphosphine)gold(I) is dominated by the properties of the gold(I) center and the lability of the Au-Cl bond.

Ligand Substitution and Catalyst Activation

The chloride ligand is a good leaving group and can be readily displaced by other ligands. This is the foundational principle for its use as a precursor. A common strategy in catalysis is to abstract the chloride ion using a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgBF₄).[7] This generates a highly reactive, cationic gold(I) species, [(Et₃P)Au]⁺, which is a powerful π-acid capable of activating alkynes, allenes, and alkenes toward nucleophilic attack.[7]

Transmetalation Reactions

The complex undergoes transmetalation with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li).[1][7] This reaction replaces the chloride ligand with an alkyl or aryl group, forming a new Au-C bond and providing access to organogold compounds.[1][7]

Example: Et₃PAuCl + R-MgX → Et₃PAu-R + MgXCl

Key Applications in Science and Drug Development

Homogeneous Catalysis

Chloro(triethylphosphine)gold(I) is a precursor to active catalysts for a wide array of organic transformations.[1] The resulting cationic gold species are particularly effective in:

-

Alkene Hydroamination: Catalyzing the addition of amines across double bonds.[1]

-

Cyclization Reactions: Promoting the formation of complex ring structures from unsaturated substrates.[1]

-

Oxidation Reactions: Acting as a catalyst for the oxidation of alcohols and aldehydes.[1]

The choice of this precursor is strategic; the triethylphosphine ligand provides a balance of steric bulk and electron-donating character that stabilizes the gold(I) center while allowing for high catalytic activity.

Medicinal Chemistry and Anticancer Research

The biological activity of Chloro(triethylphosphine)gold(I) is of significant interest, largely due to its relationship with the FDA-approved drug Auranofin.[2] It is considered a promising anticancer drug candidate in its own right.[2]

Mechanism of Action: The primary cellular target is believed to be thioredoxin reductase (TrxR) , a key enzyme in maintaining cellular redox homeostasis.[1]

-

Inhibition of TrxR: The electrophilic [Au(PEt₃)]⁺ moiety reacts readily with the selenocysteine residues in the active site of TrxR, leading to irreversible inhibition of the enzyme.[1]

-

Oxidative Stress: Inhibition of TrxR disrupts the cell's ability to manage reactive oxygen species (ROS). The resulting increase in oxidative stress triggers downstream signaling cascades.[1]

-

Induction of Apoptosis: Elevated ROS levels lead to mitochondrial dysfunction and the activation of programmed cell death pathways (apoptosis).[1][2]

-

Autophagy: Studies have also shown that the compound can induce autophagy, another form of programmed cell death.[2]

Caption: Proposed mechanism of anticancer action for Chloro(triethylphosphine)gold(I).

Recent research has focused on encapsulating Chloro(triethylphosphine)gold(I) in biocompatible nanoparticles (e.g., PLGA-PEG) to enhance its pharmacological profile, improve delivery to tumor sites, and reduce side effects.[2] This nano-formulation has shown even greater cytotoxic effects in colorectal cancer cells compared to the free compound.[2]

Materials Science

The complex serves as a precursor for the controlled synthesis of gold nanoparticles.[1] Thermal or chemical decomposition of Chloro(triethylphosphine)gold(I) can lead to the formation of gold nanoparticles with specific sizes and properties, which are of interest for applications in electronics and sensing.[1]

Safety, Handling, and Storage

Chloro(triethylphosphine)gold(I) is a toxic compound and must be handled with appropriate precautions.[1][4]

GHS Hazard Summary

| Hazard Class | Statement | GHS Code | Source |

| Acute Toxicity (Oral) | Toxic if swallowed | H301 | [5][6] |

| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 | [5] |

| Acute Toxicity (Inhalation) | Toxic if inhaled | H331 | [5] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [5][6] |

| Eye Damage/Irritation | Causes serious eye irritation | H319 | [5][6] |

| Germ Cell Mutagenicity | May cause genetic defects | H340 | [6] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | H361 | [6] |

| STOT (Single Exposure) | May cause respiratory irritation | H335 | [5][6] |

Handling and PPE

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation.[1][6]

-

Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[1][4][6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] After skin contact, wash immediately with plenty of soap and water.[4] If swallowed, seek immediate medical attention.[6]

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials like water.[6] The material should be stored locked up.[6]

-

Stability: The compound is stable under recommended storage conditions but may decompose slowly in contact with air and moisture.[6]

Conclusion

Chloro(triethylphosphine)gold(I) is far more than a simple chemical intermediate. It is a versatile and powerful tool that provides access to a broad spectrum of applications, from sophisticated organic synthesis to the development of next-generation anticancer therapeutics. Its predictable reactivity, straightforward synthesis, and the well-understood role of its [Au(PEt₃)]⁺ moiety provide a solid and reliable foundation for innovation. A thorough understanding of its properties, handling requirements, and mechanistic pathways, as detailed in this guide, is essential for any researcher aiming to leverage the unique potential of gold chemistry.

References

-

Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]

-

American Elements. Chloro(triethylphosphine)gold(I). [Link]

-

Gelest, Inc. (2016, May 18). TRIETHYLPHOSPHINE GOLD(I) CHLORIDE Safety Data Sheet. [Link]

-

ResearchGate. Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells | Request PDF. [Link]

-

Cirri, D., et al. (2021). Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles. SpringerLink. [Link]

-

PubChem. Chloro(triethylphosphine)gold. National Center for Biotechnology Information. [Link]

-

ACS Publications. Antitumor Activity of the Mixed Phosphine Gold Species Chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I) | Journal of Medicinal Chemistry. [Link]

-

PubChem. Chloro(triphenylphosphine)gold. National Center for Biotechnology Information. [Link]

Sources

- 1. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]

- 2. Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Chloro(triethylphosphine)gold | C6H15AuClP | CID 3032639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

Et3PAuCl molecular structure and linear coordination geometry

An In-depth Technical Guide to the Molecular Structure and Linear Coordination Geometry of (Triethylphosphine)gold(I) Chloride (Et₃PAuCl)

This guide provides a comprehensive technical overview of (Triethylphosphine)gold(I) chloride (Et₃PAuCl), a key organogold compound with significant applications in catalysis and medicinal chemistry. We will delve into the fundamental principles governing its molecular structure, the experimental methodologies used for its characterization, and the theoretical basis for its distinct linear coordination geometry. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important coordination complex.

(Triethylphosphine)gold(I) chloride, with the chemical formula C₆H₁₅PAuCl, is a crystalline, air-stable coordination complex. As a member of the phosphinegold(I) halide family, it serves as a valuable precursor in the synthesis of more complex organogold compounds and as a catalyst in various organic transformations.[1] Furthermore, its structural similarity to the anti-arthritic drug Auranofin has made it a subject of intense study in medicinal chemistry to understand the structure-activity relationships of gold-based therapeutic agents.[2][3]

The defining characteristic of Et₃PAuCl, and indeed most two-coordinate gold(I) complexes, is its rigid and predictable linear geometry.[4] Understanding the origins and parameters of this geometry is crucial for predicting its reactivity, designing new catalysts, and elucidating its mechanism of action in biological systems.

Synthesis and Spectroscopic Characterization

The synthesis of Et₃PAuCl is well-established and typically involves the reaction of a gold(I) or gold(III) precursor with the triethylphosphine ligand. The most common laboratory-scale synthesis relies on the reduction of a gold(III) salt, such as chloroauric acid (HAuCl₄), where triethylphosphine acts as both the reducing agent and the coordinating ligand.[1]

Experimental Protocol: Synthesis of Et₃PAuCl

This protocol describes a common and reliable method for the synthesis of (Triethylphosphine)gold(I) chloride.

Causality: The choice of ethanol as a solvent is critical as it readily dissolves the chloroauric acid precursor and the triethylphosphine ligand, while the final product, Et₃PAuCl, has lower solubility, facilitating its crystallization upon cooling. Triethylphosphine is a sufficiently strong reducing agent to convert Au(III) to Au(I) while simultaneously coordinating to the resulting gold(I) center to form the stable complex.

Step-by-Step Methodology:

-

Preparation: Dissolve tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O) in absolute ethanol (approx. 10 mL per 1 g of HAuCl₄) in a round-bottom flask equipped with a magnetic stirrer. The solution will have a characteristic yellow color.

-

Reaction: While stirring vigorously at room temperature, slowly add a solution of triethylphosphine (Et₃P) in ethanol dropwise. A stoichiometric amount of phosphine is required, but a slight excess is often used to ensure complete reduction and coordination. The reaction is exothermic, and a color change from yellow to colorless will be observed as the Au(III) is reduced to Au(I).

-

Crystallization: Upon completion of the addition, continue stirring for 1-2 hours. The product will begin to precipitate as a white or pale-yellow solid. To maximize yield, cool the reaction mixture in an ice bath or refrigerate at 4°C for several hours.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to yield Chloro(triethylphosphine)gold(I) as a white, crystalline solid.

Spectroscopic Validation: ³¹P NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of the synthesized complex.

-

³¹P NMR Spectroscopy: Due to the presence of the phosphine ligand, ³¹P NMR is particularly diagnostic. In a suitable solvent like CDCl₃, Et₃PAuCl exhibits a single sharp resonance. The chemical shift provides information about the electronic environment of the phosphorus atom, and its singlet nature confirms the formation of a single phosphorus-containing species. This technique is also highly sensitive for monitoring the stability of the complex in solution over time.[5]

Molecular Structure and Bonding

The molecular structure of Et₃PAuCl has been definitively determined by single-crystal X-ray diffraction. The data reveals a two-coordinate gold(I) center bound to one phosphorus atom from the triethylphosphine ligand and one chlorine atom.

The Predominance of Linear Geometry in Au(I)

The linear coordination geometry observed in Et₃PAuCl is a hallmark of two-coordinate d¹⁰ metal complexes like Au(I).[4] This preference is primarily driven by:

-

Electronic Configuration: Gold(I) has a filled d-orbital shell (5d¹⁰). To form two covalent bonds, the metal utilizes hybrid orbitals formed from the 6s and one of the 6p orbitals (specifically, the 6p_z_). This sp hybridization results in two orbitals oriented 180° apart, leading to a linear arrangement that minimizes electron-electron repulsion.

-

Relativistic Effects: For heavy elements like gold, relativistic effects cause a significant contraction and energetic stabilization of the 6s orbital.[1] This enhances its participation in bonding and strengthens the preference for hybridization schemes, like sp, that maximize s-orbital character, further solidifying the energetic preference for a linear geometry.

Structural Parameters from X-ray Crystallography

The crystallographic analysis of Et₃PAuCl provides precise bond lengths and angles that define its molecular structure.[6] The crystal structure contains two crystallographically independent molecules in the asymmetric unit, which have very similar but not identical geometries due to minor differences in packing and ethyl group orientation.

| Parameter | Molecule 1 | Molecule 2 | Average Value |

| Au-P Bond Length (Å) | 2.232 (9) | 2.231 (8) | 2.232 |

| Au-Cl Bond Length (Å) | 2.305 (8) | 2.306 (8) | 2.306 |

| P-Au-Cl Bond Angle (°) | 178.5 (3) | 178.9 (3) | 178.7 |

| Data sourced from Tiekink, E. R. T. (1989). Acta Cryst. C45, 1233-1234.[6] |

These values confirm a nearly perfect linear coordination at the gold center. The closest distance between two gold atoms in the crystal lattice is 3.615 Å, which is longer than the sum of the van der Waals radii, indicating the absence of significant aurophilic (Au···Au) interactions in the solid state for this specific compound.[6]

Visualization of the Molecular Structure

The following diagram illustrates the linear coordination geometry of the Et₃PAuCl molecule.

Caption: Molecular structure and key bond lengths of Et₃PAuCl.

Experimental Workflow: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid. The process provides the precise coordinates of each atom, from which bond lengths, bond angles, and intermolecular interactions are calculated.

Self-Validating Protocol for Structure Determination

The trustworthiness of a crystal structure relies on a rigorous, multi-step process where the quality of the data and the refinement model are continuously assessed.

-

Crystal Growth (Self-Validation Checkpoint 1): The primary requirement is a single, high-quality crystal free of significant defects. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The quality of the crystal directly impacts the quality of the diffraction data. For Et₃PAuCl, suitable crystals have been grown from the slow evaporation of an ethanol solution at low temperature (277 K).[6]

-

Data Collection (Self-Validation Checkpoint 2): The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected. The intensity and position of each diffracted spot are recorded. Data quality is assessed by monitoring the stability of the X-ray source and the crystal over time.

-

Structure Solution (Self-Validation Checkpoint 3): The collected data is processed to yield a set of structure factors. Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the heaviest atoms (in this case, gold).

-

Structure Refinement (Self-Validation Checkpoint 4): The initial atomic model is refined against the experimental data using least-squares methods. Lighter atoms (P, Cl, C) are located from difference Fourier maps. Hydrogen atoms are often placed in calculated positions. The model is refined until the calculated diffraction pattern closely matches the observed pattern, a process monitored by statistical indicators like the R-factor. A low R-factor (typically < 0.05) indicates a good fit between the model and the data.[6]

Workflow Diagram

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.

Caption: Standard workflow for molecular structure determination via X-ray crystallography.

Conclusion

(Triethylphosphine)gold(I) chloride is a prototypical example of a two-coordinate gold(I) complex, exhibiting a nearly ideal linear geometry with a P-Au-Cl bond angle of approximately 178.7°. This structural arrangement is a direct consequence of the d¹⁰ electronic configuration of Au(I) and significant relativistic effects, which favor sp hybridization. Definitive structural parameters obtained from single-crystal X-ray diffraction provide the foundational data necessary for researchers in catalysis and medicinal chemistry to understand its reactivity, design new derivatives, and probe its interactions with biological targets. The robust protocols for its synthesis and characterization ensure its accessibility and reliability as a key building block in the ever-expanding field of gold chemistry.

References

-

Tiekink, E. R. T. (1989). Chloro(triethylphosphine)gold(I). Acta Crystallographica Section C: Crystal Structure Communications, 45(8), 1233-1234. [Link]

-

Marzo, T., Cirri, D., Gabbiani, C., et al. (2017). Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study. ACS Medicinal Chemistry Letters, 8(9), 997–1001. [Link]

-

Wikipedia. Chloro(triphenylphosphine)gold(I). Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia. Organogold chemistry. Wikipedia, The Free Encyclopedia. [Link]

-

Ciancaleoni, G., et al. (2021). Computational Studies of Au(I) and Au(III) Anticancer Metallo-drugs: A Survey. Molecules, 26(24), 7629. [Link]

-

Marzo, T., et al. (2017). Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study. PubMed. [Link]

Sources

- 1. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]

- 2. Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study [flore.unifi.it]

- 4. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

- 5. Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

A Technical Guide to the Solubility of Triethylphosphine Gold(I) Chloride in Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Research

Triethylphosphine gold(I) chloride, with the chemical formula (C₂H₅)₃PAuCl, is a coordination complex that has garnered significant interest in diverse fields, including medicinal chemistry and materials science.[1] Its utility as a catalyst and as a precursor for gold nanoparticles hinges on its behavior in solution.[1] A thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to ensure reproducible experimental outcomes, optimize reaction conditions, and develop effective purification strategies. This in-depth technical guide provides a comprehensive overview of the solubility of triethylphosphine gold(I) chloride, the underlying principles governing its dissolution, and a detailed protocol for its quantitative determination.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For triethylphosphine gold(I) chloride, a moderately polar organometallic compound, its solubility is a nuanced interplay of several factors:

-

Molecular Structure: The molecule possesses a linear geometry around the gold(I) center, coordinated to a triethylphosphine ligand and a chloride ion.[1] The triethylphosphine ligand, with its alkyl chains, introduces a degree of nonpolar character. Conversely, the gold-chloride bond is polar, contributing to the overall moderate polarity of the complex.

-

Solvent Polarity: The polarity of the organic solvent plays a crucial role. Polar aprotic solvents, such as dichloromethane and acetone, are generally effective at solvating triethylphosphine gold(I) chloride. The partial positive and negative charges on the solvent molecules can interact favorably with the polar regions of the gold complex.

-

Dispersive Forces: Nonpolar solvents, like toluene and hexane, will primarily interact with the nonpolar ethyl groups of the triethylphosphine ligand through London dispersion forces. While these interactions are weaker than dipole-dipole interactions, they can still contribute to solubility, particularly in larger, more polarizable nonpolar solvents.

-

Coordination and Ligand Exchange: Some organic solvents with coordinating atoms (e.g., nitrogen in acetonitrile or oxygen in tetrahydrofuran) could potentially interact with the gold center. While the triethylphosphine ligand is generally stable, the possibility of solvent coordination or even ligand exchange, especially under certain conditions, can influence the dissolution process.

Qualitative and Quantitative Solubility Data

To provide a practical resource, the following table summarizes the expected qualitative solubility and provides a template for researchers to populate with their own quantitative data.

| Solvent Class | Solvent | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Halogenated | Dichloromethane | Soluble | Data to be determined |

| Chloroform | Likely Soluble | Data to be determined | |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | Data to be determined |

| Diethyl Ether | Sparingly Soluble | Data to be determined | |

| Ketones | Acetone | Soluble | Data to be determined |

| Alcohols | Methanol | Sparingly Soluble to Soluble | Data to be determined |

| Ethanol | Sparingly Soluble | Data to be determined | |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | Data to be determined |

| Aliphatic Hydrocarbons | Hexane | Insoluble to Sparingly Soluble | Data to be determined |

| Polar Aprotic | Acetonitrile | Likely Soluble | Data to be determined |

| Dimethylformamide (DMF) | Likely Soluble | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Data to be determined |

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed, step-by-step methodology for the accurate determination of the solubility of triethylphosphine gold(I) chloride in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Principle

The equilibrium solubility is determined by creating a saturated solution of triethylphosphine gold(I) chloride in the chosen solvent at a constant temperature. After allowing the solution to reach equilibrium, the undissolved solid is separated, and the concentration of the dissolved gold complex in the supernatant is quantified using a suitable analytical technique such as UV-Vis Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy.

Materials and Equipment

-

Triethylphosphine gold(I) chloride (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature water bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or NMR Spectrometer

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of triethylphosphine gold(I) chloride into a scintillation vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture continuously using a vortex mixer or orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved microcrystals.

-

Immediately transfer the filtered supernatant to a pre-weighed volumetric flask and record the weight of the transferred solution. This allows for the determination of the solution's density if needed.

-

Dilute the sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification:

-

Using UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of triethylphosphine gold(I) chloride of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Using ¹H or ³¹P NMR Spectroscopy:

-

Prepare a standard solution of triethylphosphine gold(I) chloride with a known concentration.

-

Acquire the NMR spectrum of the saturated solution sample and the standard solution under identical conditions, including the use of a suitable internal standard if necessary.

-

Integrate the characteristic peaks of the dissolved gold complex in both spectra.

-

Calculate the concentration of the saturated solution by comparing the integral of the sample to that of the standard.[4]

-

-

-

Calculation of Solubility:

-

From the determined concentration of the saturated solution, calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizing the Factors Influencing Solubility

The following diagram illustrates the key molecular interactions and experimental considerations that determine the solubility of triethylphosphine gold(I) chloride.

Caption: Factors influencing the solubility of triethylphosphine gold(I) chloride.

Conclusion

The solubility of triethylphosphine gold(I) chloride in organic solvents is a critical parameter for its effective application in research and development. This guide has provided a theoretical framework for understanding its solubility, qualitative solubility information, and a robust experimental protocol for its quantitative determination. By following the detailed methodology presented, researchers can generate reliable and accurate solubility data, enabling the optimization of experimental conditions and the advancement of their scientific endeavors.

References

-

MDPI. (2023, January 3). Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. Retrieved from [Link]

-

PubChem. Chloro(triethylphosphine)gold. Retrieved from [Link]

-

Ghiviriga, I. (2023, February 7). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. Retrieved from [Link]

-

Wikipedia. Chloro(triphenylphosphine)gold(I). Retrieved from [Link]

-

Haiss, W., Thanh, N. T. K., Aveyard, J., & Fernig, D. G. (2007). Determination of size and concentration of gold nanoparticles from UV-vis spectra. Analytical Chemistry, 79(11), 4215–4221. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]

- 3. Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors | MDPI [mdpi.com]

- 4. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Guide: Chloro(triethylphosphine)gold(I) vs. Chloro(triphenylphosphine)gold(I)

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic divergences between Chloro(triethylphosphine)gold(I) (

The Core Distinction:

-

: Dominated by strong

-

: Characterized by significant steric bulk (Cone angle: 145°) and moderate

Part 1: Physicochemical Architecture & Ligand Effects

The reactivity of gold(I) complexes is governed by the Trans-Influence and Steric Bulk of the phosphine ligand.

Comparative Data Matrix

| Property | Chloro(triethylphosphine)gold(I) | Chloro(triphenylphosphine)gold(I) |

| Formula | ||

| Ligand Type | Trialkylphosphine (Aliphatic) | Triarylphosphine (Aromatic) |

| Tolman Cone Angle ( | 132° (Compact) | 145° (Bulky) |

| Electronic Character | Strong | Moderate |

| Au-Cl Bond Length | ~2.30 Å (Elongated via Trans-Influence) | ~2.28 Å |

| Stability | Ligand is air-sensitive (oxidizes to | Air-stable solid |

| Lipophilicity (LogP) | Lower (Alkyl chains) | Higher (Aryl rings) |

| Biological Role | Auranofin precursor (Anti-arthritic) | Experimental anti-cancer agent |

The Electronic "Push-Pull" Mechanism

The

-

Trans-Influence: Because

donates strongly, it destabilizes the bond trans to it (the Au-Cl bond). This makes the chloride in -

Aurophilicity:

is famous for forming supramolecular aggregates via Au···Au interactions (approx.[1][2][3][4][5][6] 3.0–3.2 Å) in the solid state. The steric bulk of

Part 2: Synthetic Methodologies

Strategic Selection of Precursors

-

For

: Direct reduction of -

For

: Direct reduction is dangerous and wasteful because

Workflow Diagram (Graphviz)

Caption: Modular synthesis pathway using Thiodiglycol (TDG) as a "soft" reduction intermediate to ensure purity and safety.

Detailed Protocol: The Thiodiglycol Route (Universal)

This method is superior to direct reduction for high-purity applications (e.g., drug synthesis) as it avoids contamination with phosphine oxides.

Reagents:

-

Potassium Tetrachloroaurate (

) or -

2,2'-Thiodiglycol (TDG).

-

Ligand: Triphenylphosphine (

) OR Triethylphosphine (

Step-by-Step:

-

Reduction: Dissolve 1.0 eq of

in a mixture of distilled water and acetone. Cool to 0°C. -

Intermediate Formation: Slowly add 2.5 eq of Thiodiglycol. The yellow solution will turn colorless as Au(III) reduces to Au(I), forming the

species. -

Ligand Substitution:

-

For

: Dissolve -

For

:(Inert Atmosphere Required) . Under Nitrogen/Argon, inject

-

-

Workup:

-

Filter the solid (

) and wash with water/methanol. -

For

, extraction with Dichloromethane (DCM) may be required if it does not precipitate, followed by recrystallization from Hexane/DCM.

-

Part 3: Biological Mechanism & Reactivity

Both complexes act as "prodrugs." The chloride ligand is a leaving group, replaced by biological nucleophiles (thiols/selenols) in vivo.

The Target: Thioredoxin Reductase (TrxR)

The primary target for gold drugs is the selenocysteine (Sec) residue in the active site of TrxR.

-

Mechanism: The "Soft Acid" (Au+) prefers the "Soft Base" (Selenol, -SeH) over "Hard Bases" (Nitrogen/Oxygen) or even "Borderline" bases (Sulfur).

-

Kinetic Difference:

undergoes ligand exchange faster due to the stronger trans-effect of

Mechanism of Action Diagram (Graphviz)

Caption: The "Gold Finger" mechanism: Sequential ligand exchange from Chloride

References

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

- Al-Sa'ady, A. K., et al. (1985). Coordination chemistry of Gold(I). Synthesis and spectroscopic characterization. Inorganic Chemistry.

-

Marzo, T., et al. (2019). Anticancer activity of a Gold(I) phosphine thioredoxin reductase inhibitor in multiple myeloma. Journal of Inorganic Biochemistry. Link

- Gandin, V., et al. (2010). The proteasome and thioredoxin reductase as targets for gold(I) compounds. Biochemical Pharmacology.

-

McKeage, M. J., et al. (2002). Antitumor activity of gold(I) phosphine complexes.[7][5] Journal of Inorganic Biochemistry.

-

Sigma-Aldrich. Product Specification: Chloro(triethylphosphine)gold(I). Link

Sources

- 1. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]

- 2. A second polymorph of chlorido(hydroxydiphenylphosphane)gold(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and crystal structure of the four-co-ordinate gold(I) complex chlorotris(triphenylphosphine)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Anticancer activity of a Gold(I) phosphine thioredoxin reductase inhibitor in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Stability of Triethylphosphinegold(I) Chloride (Et3PAuCl): A Comparative Analysis of Solid-State and Solution Behavior

Introduction

Triethylphosphinegold(I) chloride, denoted as Et3PAuCl, is a linear, two-coordinate gold(I) complex that serves as a vital precursor in the synthesis of more complex gold compounds and as a significant subject of study in its own right.[1][2] Its structural similarity to the anti-arthritic drug Auranofin, where a thiosugar ligand is replaced by a chloride, makes it a valuable model compound for investigating the biological activities and reaction mechanisms of phosphinegold(I) therapeutics.[3] For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of Et3PAuCl is not merely academic; it is a prerequisite for ensuring the integrity of experimental results, the viability of synthetic pathways, and the quality of derived materials. The stability profile of a compound dictates its storage, handling, and application parameters. This guide provides an in-depth technical analysis of the stability of Et3PAuCl, contrasting its behavior in the solid state with its dynamics in solution, grounded in mechanistic principles and validated analytical methodologies.

Part 1: Fundamental Physicochemical and Bonding Characteristics

The stability of any chemical compound is intrinsically linked to its structure and the nature of its chemical bonds. Et3PAuCl is a white to pale yellow crystalline solid characterized by a linear P-Au-Cl coordination geometry, with a bond angle approaching 180° (approximately 178°).[1] This geometry is typical for two-coordinate d¹⁰ metal complexes like gold(I).[4]

The core of its stability lies in the interplay between the gold-phosphorus and gold-chlorine bonds. Theoretical calculations and experimental observations indicate that the Au-P bond is thermodynamically more stable and possesses a higher bond dissociation energy than the Au-Cl bond.[1] The strength of the Au-P bond is further enhanced by the electron-donating nature of the triethylphosphine ligand, which increases the electron density on the gold center and strengthens the covalent interaction.[1] This robust Au-P bond is a defining feature of the molecule's overall resilience.

Part 2: Solid-State Stability: A State of High Inertness

In its solid, crystalline form, Et3PAuCl exhibits considerable stability under standard conditions.[5] The ordered arrangement of molecules within the crystal lattice minimizes intermolecular reactions and restricts mobility, thereby limiting pathways for decomposition. However, this stability is not absolute and can be compromised by specific environmental factors.

Factors Influencing Solid-State Degradation:

-

Atmospheric Exposure: Prolonged contact with air can initiate slow decomposition. The manufacturer's safety data sheet indicates that the material can react with atmospheric water and oxygen.[5] This underscores the necessity of storing the compound in a dry, inert atmosphere.

-

Thermal Stress: Heat is a critical factor. While stable at ambient temperatures, elevated temperatures can provide the activation energy needed to overcome lattice forces and initiate decomposition.[5] Gold(I) chlorides, in general, can be thermally sensitive. For instance, the simple inorganic salt aurous chloride (AuCl) begins to decompose at temperatures above 160°C.[6]

-

Mechanical Stress: Although less documented for this specific compound, high mechanical stress (e.g., excessive grinding) can create defects in the crystal lattice, potentially creating reactive sites and lowering the decomposition temperature.

Recommended Storage Protocol for Solid Et3PAuCl: To ensure long-term integrity, solid Et3PAuCl should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry location.

Experimental Protocol: Thermogravimetric Analysis (TGA) of Solid-State Stability

Objective: To determine the thermal decomposition profile of solid Et3PAuCl.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Sample Preparation: Place 5-10 mg of finely powdered Et3PAuCl into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Run the experiment under a controlled atmosphere, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition. A parallel experiment in an air atmosphere can be run to assess oxidative stability.[7]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to an upper limit (e.g., 400°C) at a constant ramp rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins.

Causality: This protocol provides a quantitative measure of thermal stability. The choice of an inert atmosphere is crucial to isolate the thermal decomposition from oxidative processes, thus providing a clearer understanding of the compound's intrinsic thermal lability.[7]

Caption: Factors influencing the decomposition of solid-state Et3PAuCl.

Part 3: Solution-Phase Stability: A More Dynamic Environment

While Et3PAuCl is remarkably stable in solution compared to many organometallic complexes, the solution phase introduces greater molecular mobility and the potential for interaction with solvent molecules and other solutes.[3][8]

Studies utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, a highly sensitive probe for the chemical environment of the phosphorus atom, have demonstrated that Et3PAuCl shows no significant changes in its NMR spectrum even after 35 days of incubation in a buffered aqueous methanol solution.[3] This indicates a high degree of stability against ligand dissociation or rearrangement under these conditions.[3][8] This contrasts sharply with its iodide analogue, Et3PAuI, which begins to show evidence of rearrangement into the cationic complex [Au(PEt3)2]⁺ after just one week, highlighting the superior stability imparted by the chloride ligand.[3]

Factors Influencing Solution Stability:

-

Solvent: The choice of solvent is paramount. While stable in many organic solvents and aqueous mixtures, highly coordinating solvents could potentially facilitate ligand exchange, although this is not commonly observed for Et3PAuCl due to the strong Au-P bond.[1]

-

pH and Temperature: As with most chemical entities, extremes of pH and temperature can accelerate degradation.[9] Acidic conditions, for instance, could potentially protonate the phosphine ligand, though this is unlikely under typical physiological pH.

-

Ligand Rearrangement (Disproportionation): The primary, albeit very slow, potential decomposition pathway in solution for phosphinegold(I) halides is a disproportionation reaction: 2 L-Au-X ⇌ [L₂Au]⁺ + [AuX₂]⁻ (where L = PR₃, X = halide) For Et3PAuCl, the equilibrium for this reaction lies heavily to the left, and the formation of [Au(PEt3)2]⁺ is not readily detected over long periods, attesting to its stability.[3]

-

Photodegradation: Organogold compounds can be sensitive to light. The energy from UV or even visible light can be sufficient to induce homolytic or heterolytic cleavage of the Au-P or Au-Cl bonds, generating reactive intermediates that lead to decomposition.[10][11] Therefore, solutions of Et3PAuCl should be protected from light.

Data Summary: Solution Stability of Et3PAuCl

| Solvent/Medium | Incubation Time | Temperature | Analytical Method | Observed Stability/Degradation | Reference |

| Trizma base/CH₃COOH, H₂O/CH₃OH/CD₃OD, pH 7 | 35 days | Ambient | ³¹P NMR | No significant changes detected; highly stable. | [3] |

| In presence of 0.9% NaCl | Not specified | Ambient | ³¹P NMR | Exhibits large stability. | [8] |

| In 10 mM PBS buffer | Not specified | Ambient | ³¹P NMR | Exhibits large stability, suitable for pharmacological testing. | [3] |

Experimental Protocol: Solution Stability Assessment via ³¹P NMR and HPLC

Objective: To monitor the stability of Et3PAuCl in a specific solvent system over time, quantifying the parent compound and detecting potential degradants.

Methodology:

-

Solution Preparation: Prepare a stock solution of Et3PAuCl of known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., methanol, DMSO, or a relevant biological buffer). Protect the solution from light by using an amber vial.

-

Time-Point Sampling: Aliquot the solution into multiple sealed vials. Store them under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).

-

Initial Analysis (T=0): Immediately after preparation, analyze an aliquot by both ³¹P NMR and HPLC to establish the initial purity and concentration.

-

³¹P NMR Analysis:

-

Acquire a proton-decoupled ³¹P NMR spectrum at each time point (e.g., 1, 3, 7, 14, 30 days).

-

Rationale: This technique specifically monitors the phosphorus nucleus. The appearance of new peaks would indicate the formation of new phosphorus-containing species, such as [Au(PEt3)2]⁺ or triethylphosphine oxide.[3]

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method capable of separating Et3PAuCl from potential degradation products.[12][13]

-

Inject samples at each time point.

-

Rationale: HPLC provides quantitative data. By integrating the peak area of Et3PAuCl, one can accurately determine its concentration over time and calculate the degradation rate. The appearance of new peaks signifies degradation products.[13]

-

-

Data Interpretation: Compare the NMR spectra and HPLC chromatograms over time. A stable compound will show no new peaks in the NMR and a consistent peak area in the HPLC.

Caption: Potential ligand rearrangement pathway for Et3PAuCl in solution.

Part 4: A Validated Workflow for Comprehensive Stability Assessment

A robust stability assessment program relies on the synergistic use of multiple analytical techniques to provide orthogonal data, ensuring a complete picture of the compound's behavior.[14]

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As discussed, ³¹P NMR is indispensable for phosphine complexes. ¹H NMR can also be used to monitor the integrity of the ethyl groups on the phosphine ligand.[13][15]

-

High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative stability studies, ideal for determining purity and the rate of degradation.[13]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally useful for identifying the exact mass of ions in solution, making it perfect for confirming the identity of rearrangement products like [Au(PEt3)2]⁺.[3]

-

Spectroscopy (UV-Vis, FT-IR): These techniques can provide supporting evidence of structural changes. A change in the coordination sphere of the gold atom could lead to shifts in the UV-Vis absorption spectrum. FT-IR can detect changes in vibrational modes of the P-C bonds.[13]

Caption: Workflow for a comprehensive Et3PAuCl stability study.

Conclusion

Triethylphosphinegold(I) chloride (Et3PAuCl) is a robust chemical compound characterized by high stability in both the solid state and in solution.

-

In the solid state, its stability is governed by a well-defined crystalline structure and strong intramolecular bonds. Degradation is slow and primarily initiated by external factors such as heat and prolonged exposure to atmospheric oxygen and moisture.

-

In solution, Et3PAuCl demonstrates remarkable inertness, significantly higher than its heavier halide analogues. The primary theoretical degradation pathway, ligand disproportionation, is kinetically hindered, and the compound remains intact for extended periods under typical laboratory and physiological-like conditions.

For drug development professionals and researchers, this high stability is a significant asset, ensuring reproducibility and reliability in experimental settings. The key to preserving its integrity lies in proper handling and storage: specifically, protection from heat, light, and atmospheric exposure. The application of orthogonal analytical techniques, particularly ³¹P NMR and HPLC, provides a self-validating system to monitor and confirm the stability of Et3PAuCl for any given application.

References

-

Auranofin, Et3PAuCl and Et3PAuI exert high in vitro cytotoxic ef- fects toward colorectal cancer cell lines - UNIPI. Available at: [Link]

-

Solid state stability and solubility of triethylenetetramine dihydrochloride - PubMed. Available at: [Link]

-

Analysis of the Et3PAuCl and its encapsulated form on cell cycle... - ResearchGate. Available at: [Link]

-

Factors affecting stability of metal complexes | PPTX - Slideshare. Available at: [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. Available at: [Link]

-

Factors affecting the stability of complexes | Complexes | JEE Chemistry - Unacademy. Available at: [Link]

-

Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study - PMC - NIH. Available at: [Link]

-

Stability of the gold(i)-phosphine bond. A comparison with other group 11 elements - PubMed. Available at: [Link]

-

Thermal stability of trihexyl(tetradecyl)phosphonium chloride - RSC Publishing. (2018-01-05). Available at: [Link]

-

(PDF) Stability indicating HPLC method for the simultaneous analysis of Gatifloxacin and Loteprednol in eyedrop formulation using design of experiment approach - ResearchGate. (2023-03-22). Available at: [Link]

-

Chloro(triethylphosphine)gold | C6H15AuClP | CID 3032639 - PubChem. Available at: [Link]

-

Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning - MDPI. Available at: [Link]

-

Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed. Available at: [Link]

-

Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements. Available at: [Link]

-

TRIETHYLPHOSPHINE GOLD(I) CHLORIDE - Gelest, Inc. (2016-05-18). Available at: [Link]

-

The mechanism of acute cytotoxicity of triethylphosphine gold(I) complexes. II. Triethylphosphine gold chloride-induced alterations in mitochondrial function - PubMed. Available at: [Link]

-

Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? - PMC - NIH. (2025-05-08). Available at: [Link]

-

Analytical Techniques In Stability Testing - Separation Science. (2025-03-24). Available at: [Link]

-

Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. Available at: [Link]

-

Gold Chloride - 911Metallurgist. (2016-10-25). Available at: [Link]

-

(PDF) Effects of pH and temperature on the stability and decomposition of N,N'N''-triethylenethiophosphoramide in urine and buffer - ResearchGate. (2025-08-06). Available at: [Link]

-

Homogeneous Photocatalytic Reactions with Organometallic and Coordination Compounds-Perspectives for Sustainable Chemistry | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

-

Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime - MDPI. (2023-09-12). Available at: [Link]

-

Effect of phosphine substituents in gold(I) complexes: a theoretical study of MeAuPR3, R = H, Me, Ph | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

Organogold chemistry - Wikipedia. Available at: [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PHOSPHANE GOLD(I) COMPLEXES WITH THIOSEMICARBAZONE LIGANDS - KFUPM ePrints. Available at: [Link]

Sources

- 1. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organogold chemistry - Wikipedia [en.wikipedia.org]

- 5. gelest.com [gelest.com]

- 6. Gold Chloride - 911Metallurgist [911metallurgist.com]

- 7. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sepscience.com [sepscience.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

Chloro(triethylphosphine)gold(I) molecular weight and physical data

Compound: Chloro(triethylphosphine)gold(I) CAS: 15529-90-5 Formula: (C₂H₅)₃PAuCl[1][2][3][4][5]

Executive Summary

Chloro(triethylphosphine)gold(I) (Et₃PAuCl) represents a foundational precursor in organogold chemistry.[5] Distinguished by its linear coordination geometry and the moderate steric bulk of the triethylphosphine ligand (Cone Angle θ ≈ 132°), it serves as the primary intermediate for the synthesis of Auranofin (Ridaura®), a WHO-listed antirheumatic agent.[5] Beyond medicinal chemistry, Et₃PAuCl is a potent π-acid catalyst used to activate alkynes and allenes in homogeneous catalysis.[5] This guide details its physicochemical profile, a high-purity synthetic protocol, and its mechanistic role in drug development.[5][6]

Physicochemical Profile

The following data aggregates experimental values from crystallographic and spectroscopic standards.

| Property | Value / Description | Notes |

| Molecular Weight | 350.58 g/mol | Monoisotopic mass: 350.03 Da |

| Appearance | White to pale yellow crystalline solid | Colorless when ultra-pure; yellowing indicates Au(III) impurities.[5] |

| Melting Point | 85–87 °C | Sharp melting point indicates high purity.[5] |

| Solubility | Soluble: CH₂Cl₂, CHCl₃, THF, BenzeneInsoluble: Water, Hexanes | Lipophilic nature facilitates membrane transport in biological systems.[5] |

| Coordination Geometry | Linear (P-Au-Cl) | Bond Angle: ~178° (near linear).[5][7] |

| Bond Lengths | Au-P: ~2.23 ÅAu-Cl: ~2.30 Å | Typical for two-coordinate Au(I) species.[5][7] |

| ³¹P NMR Shift | δ ~33–36 ppm (in CDCl₃) | Singlet; shift is distinct from free PEt₃ (δ -20 ppm).[5] |

| Stability | Air-stable (solid); Light-sensitive | Solutions slowly disproportionate to Au(0) and Au(III) if exposed to light.[5] |

Synthetic Methodology: The Sulfide-Displacement Route

Expertise & Experience

While direct reduction of chloroauric acid (HAuCl₄) with phosphines is possible, it is not recommended for high-purity applications due to the risk of over-reduction to colloidal gold (Au⁰) or incomplete reduction yielding Au(III) contaminants.[5]

The Gold Standard Protocol: The preferred method utilizes a labile sulfide intermediate—Chloro(dimethylsulfide)gold(I) [Au(DMS)Cl]—to ensure the gold center is already in the +1 oxidation state before the phosphine is introduced.[5] This method guarantees a stoichiometric reaction and a cleaner product.[5]

Protocol Workflow

Precursor: Chloro(dimethylsulfide)gold(I) (Au(DMS)Cl) Reagent: Triethylphosphine (PEt₃) (1.0 M in THF or pure liquid) Solvent: Dichloromethane (DCM) (Anhydrous)[5]

Step-by-Step Procedure

-

Setup: Flame-dry a Schlenk flask and purge with nitrogen/argon. While Et₃PAuCl is air-stable, the free phosphine (PEt₃) is oxidation-sensitive.[5]

-

Dissolution: Dissolve 1.0 eq of Au(DMS)Cl in anhydrous DCM. The solution should be clear and colorless.

-

Addition: Add 1.05 eq of Triethylphosphine dropwise at 0 °C.

-

Observation: No gas evolution occurs, but the smell of DMS (cabbage-like) will become apparent as it is displaced.[5]

-

-

Reaction: Stir at room temperature for 1 hour.

-

Self-Validating Checkpoint: The solution must remain clear. Any purple/gray tint indicates decomposition to colloidal gold.[5]

-

-

Isolation:

-

Drying: Dry under high vacuum for 4 hours to remove trace solvents.

Reaction Logic Diagram

Caption: Synthesis via the sulfide-displacement route prevents oxidation state contamination.[5]

Pharmacological & Catalytic Utility

Auranofin Synthesis

Et₃PAuCl is the immediate precursor to Auranofin.[5] The chloride ligand is displaced by a tetra-acetylated thioglucose moiety.[5] This transformation highlights the "soft-soft" interaction preference of Gold(I), favoring sulfur ligands over halides.[5]

Mechanism of Action: The "Gold Finger" Effect

In biological systems, the Et₃PAu⁺ cation (generated by Cl⁻ loss) acts as a "soft" electrophile.[5] It targets selenocysteine and cysteine residues in proteins like Thioredoxin Reductase (TrxR) .[5]

-

Zinc Finger Displacement: Au(I) can displace Zn(II) from "zinc finger" transcription factors due to higher affinity for the cysteine thiolates, structurally disrupting the protein and inhibiting its function.[5]

Catalytic Activation

In organic synthesis, Et₃PAuCl (often activated by AgSbF₆ to remove Cl⁻) acts as a Lewis acid to activate alkynes toward nucleophilic attack (e.g., hydration, hydroamination).[5]

Functional Pathway Diagram

Caption: Divergent pathways: Biological inhibition via thiolate binding vs. Catalytic alkyne activation.[5]

Handling & Stability Standards

To maintain scientific integrity and reproducibility, adhere to these handling protocols:

-

Light Protection: Store solid and solutions in amber vials or wrapped in foil. Photodecomposition yields colloidal gold (purple stain).[5]

-

Solvent Compatibility: Avoid DMSO for long-term storage of the chloride complex, as DMSO can coordinate to gold, competing with the phosphine over time.[5]

-

Toxicity: While the complex is less volatile than free PEt₃, it contains heavy metal and phosphine components.[5] Handle in a fume hood.

-

Waste Disposal: Segregate as heavy metal waste (Gold). Do not mix with acidic waste streams to prevent phosphine gas generation.[5]

References

-

Synthesis & Crystallography: Tiekink, E. R. T. (1989).[5][7] Chloro(triethylphosphine)gold(I). Acta Crystallographica Section C, 45(8), 1233–1234.[5][7]

-

Pharmacology (Auranofin): Shaw, C. F. (1999).[5] Gold-based therapeutic agents.[5][8][9][10][11] Chemical Reviews, 99(9), 2589–2600.[5]

-

Physical Properties: PubChem Compound Summary for CID 6093278, Chloro(triethylphosphine)gold(I).[5] [5]

-

Anticancer Applications: Marzo, T., et al. (2019).[5][8] Gold(I) carbenes and phosphines as inhibitors of thioredoxin reductase. Journal of Medicinal Chemistry. [5]

Sources

- 1. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural basis for the inhibitory mechanism of auranofin and gold(I) analogues against Pseudomonas aeruginosa global virulence factor regulator Vfr - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

The Pharmacophore of Chrysotherapy: A Technical Deep Dive into SKF 36914

Executive Summary

SKF 36914 (Chloro(triethylphosphine)gold(I)) represents a pivotal inflection point in the history of anti-rheumatic drug development. Developed by Smith, Kline & French (now GSK) during the "Gold Rush" of the 1970s, SKF 36914 was the first gold compound to demonstrate significant oral bioavailability, breaking the paradigm of injectable-only chrysotherapy (e.g., gold sodium thiomalate).

While SKF 36914 itself was not commercialized due to gastric irritancy, it served as the essential pharmacophore and lead compound for Auranofin (SKF 39162) . This guide analyzes SKF 36914 not merely as a historical footnote, but as the active transport species responsible for the cellular uptake of oral gold, with renewed relevance in modern oncology targeting Thioredoxin Reductase (TrxR).

Chemical Architecture & Identity

SKF 36914 is a linear coordination complex of gold(I).[1][2] Unlike the polymeric, hydrophilic gold thiolates used in early rheumatoid arthritis (RA) therapy, SKF 36914 is monomeric and lipophilic.

Structural Specifications

-

Formula:

-

Molecular Weight: 350.58 g/mol [1]

-

Coordination Geometry: Linear (Typical of

Au(I) complexes)[1] -

Hard/Soft Acid-Base (HSAB) Theory: The Au(I) center acts as a "soft" acid, showing high affinity for "soft" bases like phosphines and thiols (sulfur/selenium).

The "Carrier" Hypothesis

The triethylphosphine (

The SKF Development Pipeline: From Injection to Oral

The transition from injectable gold to SKF 36914 was driven by the need to improve patient compliance and pharmacokinetic stability.

The Failure of Injectables

Injectable salts like Gold Sodium Thiomalate (Myochrysine) were hydrophilic and polymeric. They required intramuscular injection, had poor tissue distribution, and sequestered in the kidneys.

The SKF 36914 Breakthrough

Researchers at SKF discovered that phosphine-gold complexes could be absorbed orally. SKF 36914 showed potent anti-arthritic activity in adjuvant-induced arthritis rat models. However, the direct exposure of the gastric mucosa to the

The Auranofin Solution

To mitigate toxicity, the chloride ligand of SKF 36914 was replaced with an acetylated thiosugar (

Visualization of the Development Logic:

Figure 1: The structural evolution from hydrophilic injectables to the lipophilic SKF 36914 and the stabilized prodrug Auranofin.

Mechanism of Action: The Ligand Exchange Model

Current understanding posits that SKF 36914 (and Auranofin) acts as a "pro-drug" for the active gold cation. The mechanism relies on the lability of the ligands.

The Exchange Cascade

-

Entry: The neutral

complex permeates the cell membrane. -

Activation: The Cl ligand is displaced by high-affinity cytosolic thiols (R-SH).

-

Targeting: The

moiety binds to the selenocysteine active site of Thioredoxin Reductase (TrxR) . -

Effect: Inhibition of TrxR leads to mitochondrial accumulation of Reactive Oxygen Species (ROS) and subsequent apoptosis (in cancer cells) or immune modulation (in RA).

Visualization of Cellular Signaling:

Figure 2: The cellular mechanism of action, highlighting the critical ligand exchange event at the thioredoxin reductase active site.

Experimental Protocols

Synthesis of SKF 36914 (Et3PAuCl)

Rationale: This protocol utilizes the reduction of Tetrachloroauric(III) acid by the phosphine ligand itself, a standard method for generating Au(I) phosphine complexes.

Materials:

-

Tetrachloroauric(III) acid trihydrate (

) -

Triethylphosphine (

) (1.0 M in THF) -

Ethanol (95%)[2]

-

Distilled Water

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g (2.54 mmol) of

in 10 mL of distilled water. -

Addition: Add 20 mL of ethanol to the solution.

-

Reduction: Under constant stirring at

(ice bath), add 2 equivalents of Triethylphosphine dropwise.-

Note: The first equivalent reduces Au(III) to Au(I). The second equivalent coordinates to the gold.[3]

-

Reaction:

-

-

Precipitation: The solution will turn clear, then white precipitate (SKF 36914) may form upon concentration or cooling.

-

Purification: Filter the solid, wash with cold water (to remove HCl and phosphine oxide), and recrystallize from ethanol/hexane.

-

Validation: Verify structure via

-NMR (Singlet approx. 35-40 ppm relative to

Thioredoxin Reductase (TrxR) Inhibition Assay

Rationale: To verify the biological activity of the synthesized compound compared to Auranofin.

-

Preparation: Incubate purified rat liver TrxR (Sigma-Aldrich) with varying concentrations of SKF 36914 (0.1 nM – 100 nM) in phosphate buffer (pH 7.4) for 15 minutes.

-

Substrate Addition: Add DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and NADPH.

-

Measurement: Monitor the increase in absorbance at 412 nm (formation of TNB anion).

-

Calculation: Determine the

. SKF 36914 typically shows an

Comparative Data Analysis

The following table summarizes the physicochemical and biological differences between the gold generations.

| Feature | Gold Sodium Thiomalate (Injectable) | SKF 36914 (Intermediate) | Auranofin (Oral Drug) |

| Structure | Polymeric Au(I)-Thiolate | Monomeric | Monomeric |

| Lipophilicity (LogP) | Negative (Hydrophilic) | ~2.5 (Lipophilic) | 1.6 (Lipophilic) |

| Route | IM Injection | Oral (Experimental) | Oral |

| Cellular Uptake | Endocytosis (Slow) | Passive Diffusion (Rapid) | Passive Diffusion (Rapid) |

| Primary Toxicity | Renal (Nephrotoxicity) | Gastric (Mucosal Irritation) | Gastrointestinal (Diarrhea) |

| TrxR Inhibition | Weak / Indirect | Potent ( | Potent ( |

References

-

Walz, D. T., et al. (1983). Mechanism of Action of Auranofin.[5][6][7][8][9][10] Journal of Rheumatology.

-

Sutton, B. M., et al. (1972). Oral Gold.[5][11][12] Antiarthritic Activity of Alkylphosphinegold Coordination Complexes. Journal of Medicinal Chemistry.

-

Berners-Price, S. J., & Filipovska, A. (2011). Gold compounds as therapeutic agents for human diseases.[5][7][8][11][12] Metallomics.

-

Selleck Chemicals. (n.d.). Auranofin (SKF-39162) Datasheet and Technical Information.

-

PubChem. (n.d.). Chloro(triethylphosphine)gold(I) Compound Summary. National Library of Medicine.

Sources

- 1. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]

- 2. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

- 3. Chloro(triethylphosphine)gold | C6H15AuClP | CID 3032639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. æ°¯(ä¸ä¹åºè¦)é(I)_15529-90-5_ C6H15AuClP [uivchem.com]